molecular formula C15H16N2O5S2 B2616659 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034485-13-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2616659
CAS No.: 2034485-13-5
M. Wt: 368.42
InChI Key: LMYOXWKKNICSNC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, isoxazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique combination of functional groups makes it a versatile component in material science.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide
  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylisoxazole-4-sulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of both furan and thiophene rings, which are not commonly found together in a single molecule. This combination of heterocycles provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-3-7-21-12)13-6-4-8-23-13/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYOXWKKNICSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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